Cas no 866133-39-3 (2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one
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2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00929276-1g |
2-(2-Aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
866133-39-3 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI80694-1mg |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
866133-39-3 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI80694-5mg |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
866133-39-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI80694-10mg |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
866133-39-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI80694-500mg |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
866133-39-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI80694-1g |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
866133-39-3 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615463-1mg |
2-(2-Aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1(2H)-one |
866133-39-3 | 98% | 1mg |
¥499.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615463-5mg |
2-(2-Aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1(2H)-one |
866133-39-3 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615463-10mg |
2-(2-Aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1(2H)-one |
866133-39-3 | 98% | 10mg |
¥862.00 | 2024-04-27 |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one
Compound CAS No. 866133-39-3: 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one
The compound with CAS No. 866133-39-3, known as 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of phthalazinones, which are known for their versatile chemical properties and biological activities. The structure of this molecule incorporates a phthalazinone core with substituents that include an aminoethyl group and a dihydroindenyl group, both of which contribute to its unique chemical behavior.
The phthalazinone framework is a key structural element in this compound, providing a rigid and planar aromatic system that can participate in various chemical reactions. The aminoethyl group attached to the phthalazinone core introduces additional functionality, such as hydrogen bonding capabilities and potential sites for further substitution. This group is particularly important in biological systems, where it can interact with proteins and other biomolecules. The dihydroindenyl group, on the other hand, adds a degree of flexibility and conjugation to the molecule, enhancing its electronic properties and reactivity.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The aminoethyl-substituted phthalazinones have shown promising results in inhibiting certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, research has demonstrated that this class of compounds can modulate the activity of protein kinases, which are critical targets in oncology. The dihydroindenyl group further enhances the bioavailability and selectivity of these molecules, making them attractive candidates for preclinical testing.
In addition to its biological applications, this compound has also been explored in materials science. The combination of the rigid phthalazinone core with flexible substituents makes it suitable for use in the synthesis of advanced materials such as polymers and coordination complexes. Recent advancements in nanotechnology have utilized similar structures to create self-assembling monolayers and nanoparticles with unique optical and electronic properties.
The synthesis of 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the phthalazinone core through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution or coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and industrial applications.
From an environmental perspective, this compound has been studied for its potential role in green chemistry initiatives. Its use as a catalyst or precursor in sustainable chemical processes could reduce waste generation and improve energy efficiency. Recent findings suggest that it can act as an efficient catalyst in asymmetric synthesis reactions, offering a greener alternative to traditional methods.
In conclusion, CAS No. 866133-39-3, or 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one, represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure enables it to play a significant role in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new properties and uses for this compound, its importance in both academic and industrial settings is expected to grow further.
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